REACTION_SMILES
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[BH3:16].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:7]([CH2:13][C:14]#[N:15])[cH:8][nH:9][c:10]2[cH:11][cH:12]1.[OH2:17]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:7]([CH2:13][CH2:14][NH2:15])[cH:8][nH:9][c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1c[nH]c2ccc([N+](=O)[O-])cc12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCCc1c[nH]c2ccc([N+](=O)[O-])cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |